molecular formula C16H13NO2S B404625 Oxazin-4-one CAS No. 73696-35-2

Oxazin-4-one

Cat. No.: B404625
CAS No.: 73696-35-2
M. Wt: 283.3g/mol
InChI Key: WCCHLKANERBZME-UHFFFAOYSA-N
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Description

Oxazin-4-one is a heterocyclic compound that contains a six-membered ring with one oxygen atom and one nitrogen atom This compound is part of the oxazine family, which is known for its diverse biological activities and significant medicinal importance

Mechanism of Action

Chemical Reactions Analysis

Types of Reactions

Oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound derivatives with different functional groups.

    Reduction: Reduction of this compound can lead to the formation of dihydro-oxazin-4-one derivatives.

    Substitution: Substitution reactions involving this compound typically occur at the nitrogen or oxygen atoms, leading to the formation of various substituted this compound derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions can be facilitated by using reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Oxazin-4-one and its derivatives have a wide range of scientific research applications:

Comparison with Similar Compounds

Oxazin-4-one can be compared with other similar heterocyclic compounds, such as benzoxazinone and quinazolinone:

    Benzoxazinone: Like this compound, benzoxazinone contains an oxazine ring fused with a benzene ring.

    Quinazolinone: Quinazolinone is another heterocyclic compound with a similar structure to this compound.

The uniqueness of this compound lies in its versatile chemical reactivity and the wide range of biological activities exhibited by its derivatives. This makes this compound a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2/c6-4-1-2-7-5-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKNUIVDQMARCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594067
Record name 4H-1,2-Oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73696-35-2
Record name 4H-1,2-Oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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